molecular formula C8H14ClNO4S B12850326 (1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride

(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride

Cat. No.: B12850326
M. Wt: 255.72 g/mol
InChI Key: QICPIZQDLYZMHG-VPEOJXMDSA-N
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Description

(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a sulfur atom, making it part of the thia-azabicyclo family, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions to form the bicyclic core. This is followed by the introduction of the sulfur atom through a thiolation reaction. The final step involves the addition of the hydrochloride group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The bicyclic structure allows for substitution reactions at various positions, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The sulfur atom in its structure allows it to form strong interactions with certain enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the dioxo and thia groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14ClNO4S

Molecular Weight

255.72 g/mol

IUPAC Name

(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO4S.ClH/c10-8(11)7-5-1-9-2-6(7)4-14(12,13)3-5;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7?;

InChI Key

QICPIZQDLYZMHG-VPEOJXMDSA-N

Isomeric SMILES

C1[C@@H]2CS(=O)(=O)C[C@@H](C2C(=O)O)CN1.Cl

Canonical SMILES

C1C2CS(=O)(=O)CC(C2C(=O)O)CN1.Cl

Origin of Product

United States

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